molecular formula C14H21N3O4 B1435457 5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate CAS No. 1422344-18-0

5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate

Cat. No.: B1435457
CAS No.: 1422344-18-0
M. Wt: 295.33 g/mol
InChI Key: ALLVPNWWSHJSJT-UHFFFAOYSA-N
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Description

5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core. This compound is notable for its unique structural attributes, which include tert-butyl, ethyl, and methyl substituents, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its tert-butyl group, in particular, contributes to its steric hindrance and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-6-20-12(18)11-9-7-17(8-10(9)15-16(11)5)13(19)21-14(2,3)4/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVPNWWSHJSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CC2=NN1C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate
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5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate
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5-tert-Butyl 3-ethyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate

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